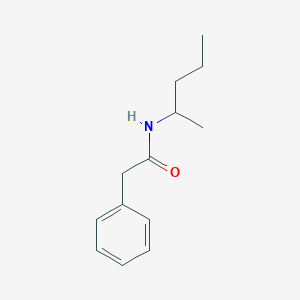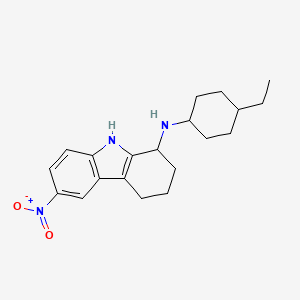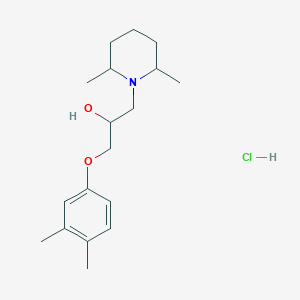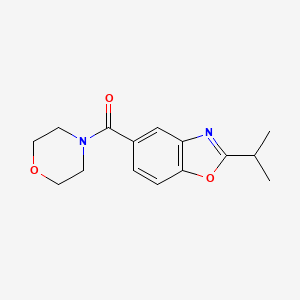
N-(1-methylbutyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methylbutyl)-2-phenylacetamide, also known as N-phenylacetyl-N-(1-methylbutyl)amine or phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a team of Russian scientists at the Institute of Biologically Active Compounds. Since then, it has gained popularity in the scientific community due to its potential cognitive-enhancing effects.
Wirkmechanismus
The exact mechanism of action of N-(1-methylbutyl)-2-phenylacetamide is not fully understood. However, it is believed to act on the cholinergic and glutamatergic systems in the brain, which are involved in memory and learning. It is also thought to increase the release of dopamine, a neurotransmitter that is important for motivation and reward.
Biochemical and Physiological Effects
N-(1-methylbutyl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It can increase the levels of acetylcholine, a neurotransmitter that is important for memory and learning. It can also increase blood flow and oxygenation to the brain, which can enhance cognitive function. In addition, it has been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from damage and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-methylbutyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, one limitation is that it can be difficult to administer to animals due to its low solubility in water. In addition, its effects can vary depending on the dose and the route of administration.
Zukünftige Richtungen
There are several future directions for research on N-(1-methylbutyl)-2-phenylacetamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Another area of interest is its potential use as a cognitive enhancer in healthy individuals, particularly in high-stress or high-performance situations. Further research is also needed to understand its mechanism of action and to optimize its dosing and administration.
Synthesemethoden
The synthesis of N-(1-methylbutyl)-2-phenylacetamide involves the reaction between phenylacetic acid and 1-methylbutylamine in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(1-methylbutyl)-2-phenylacetamide has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, attention, and learning in animal models and humans. In addition, it has been found to have neuroprotective properties and can enhance brain function under conditions of stress and fatigue.
Eigenschaften
IUPAC Name |
N-pentan-2-yl-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(2)14-13(15)10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEXPDQDHPXYDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(pentan-2-yl)-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4882537.png)
![3-bromo-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B4882552.png)
![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4882555.png)
![5-(4-cyclohexylphenyl)-N-[(3-ethyl-5-isoxazolyl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4882563.png)
![2-{[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-2-naphthylacetamide](/img/structure/B4882569.png)
![isopropyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4882575.png)
![5-nitro-8-[4-(2-nitrophenyl)-1-piperazinyl]quinoline](/img/structure/B4882583.png)

![1-(4-bromophenyl)-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4882599.png)
![methyl 4-{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4882611.png)


![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B4882646.png)
